molecular formula C6H12ClN3 B13853467 1-Propan-2-ylimidazol-2-amine Hydrochloride

1-Propan-2-ylimidazol-2-amine Hydrochloride

Katalognummer: B13853467
Molekulargewicht: 161.63 g/mol
InChI-Schlüssel: VMTGQEJGTHDDJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propan-2-ylimidazol-2-amine Hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propan-2-ylimidazol-2-amine Hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions and is tolerant of various functional groups, including aryl and heteroaryl groups .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions conducted under different conditions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propan-2-ylimidazol-2-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazoles.

Wissenschaftliche Forschungsanwendungen

1-Propan-2-ylimidazol-2-amine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 1-Propan-2-ylimidazol-2-amine Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Propan-2-ylimidazol-2-amine Hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its regioselective synthesis allows for precise functionalization, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C6H12ClN3

Molekulargewicht

161.63 g/mol

IUPAC-Name

1-propan-2-ylimidazol-2-amine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-5(2)9-4-3-8-6(9)7;/h3-5H,1-2H3,(H2,7,8);1H

InChI-Schlüssel

VMTGQEJGTHDDJO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CN=C1N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.